Dulcine

Vue d'ensemble

Description

It was discovered in 1883 by the Polish chemist Józef Berlinerblau . Despite being discovered only five years after saccharin, Dulcin did not achieve the same level of commercial success. It was initially considered safe for human consumption and was used as a sweetener for diabetics. concerns about its safety led to its removal from the market in the mid-20th century .

Mécanisme D'action

Target of Action

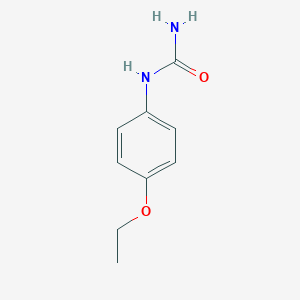

Dulcin, also known as (4-Ethoxyphenyl)urea, is an artificial sweetener . It was discovered in 1883 and is about 250 times sweeter than sugar . The primary target of Dulcin is the sweet taste receptors on the tongue. By binding to these receptors, Dulcin triggers a sensation of sweetness.

Mode of Action

Dulcin’s sweetness is derived from its interaction with the sweet taste receptors. When consumed, Dulcin binds to these receptors and activates them, sending a signal to the brain that is interpreted as a sweet taste. This is similar to how sugar works, but Dulcin is much more potent, providing a sweetness that is several times stronger than that of sugar .

Pharmacokinetics

It is known that dulcin is soluble in alcohol and has a solubility of 125 g/L in water at 25 °C This suggests that it can be readily absorbed in the gastrointestinal tract

Result of Action

The primary result of Dulcin’s action is the perception of sweetness. It provides a sweet taste without contributing to caloric intake, making it a popular choice as a sugar substitute. It was found to be toxic in animal studies, causing a slowdown in growth and noticeable histological changes in liver, kidney, spleen, and heart at certain concentrations . Due to safety concerns, it was removed from the market in 1954 .

Applications De Recherche Scientifique

Sweetening Agent in Food Products

Dulcin is approximately 250 times sweeter than sucrose , making it a potent sweetening agent. Its sweetness profile was initially considered advantageous for diabetic patients, as it did not possess the bitter aftertaste associated with other artificial sweeteners like saccharin . Early clinical trials indicated that dulcin could be consumed safely in moderate doses without adverse effects on health .

Table 1: Comparison of Sweetness Potency

| Compound | Sweetness Relative to Sucrose |

|---|---|

| Dulcin | 250 times |

| Saccharin | 300 times |

| Aspartame | 180-200 times |

Detection Methods

Recent studies have developed various methods for detecting dulcin in food products and biological samples. The Jorissen and Ruggeri tests utilize electron transfer reactions to identify dulcin through colorimetric changes, producing a violet color when dulcin reacts with specific reagents like mercuric nitrate or silver nitrate .

Table 2: Detection Methods for Dulcin

| Method | Reagents Used | Color Change Observed |

|---|---|---|

| Jorissen Test | Mercuric Nitrate | Violet |

| Ruggeri Test | Silver Nitrate | Violet |

| Nitration Method | Fuming Nitric Acid | Blood Red |

Toxicological Studies

Despite its early promise as a safe sweetener, dulcin has been linked to toxicity at higher doses. Studies indicate that chronic exposure can lead to serious health issues, including liver-cell adenomas in rats . The FDA banned dulcin in 1954 due to these findings, which raised significant safety concerns about its long-term consumption .

Table 3: Toxicity Levels of Dulcin

| Dose (g/kg) | Observed Effects |

|---|---|

| 0.1% (0.1 g/kg) | Slight growth slowdown in rats |

| 1.0% (1 g/kg) | Increased mortality and organ damage |

Historical Context and Market Presence

Dulcin was one of the first synthetic sweeteners developed after saccharin but never gained significant market traction due to its safety concerns and the rise of alternative sweeteners like aspartame and sucralose . Its historical significance lies in its role in shaping the development of artificial sweeteners.

Current Research Directions

Recent studies have revisited dulcin's chemical properties using advanced techniques such as rotational spectroscopy to explore its sweetness mechanisms further . Research continues into safer alternatives and methods for detecting dulcin in various matrices.

Case Studies

-

Case Study 1: Clinical Trials on Diabetic Patients

Early clinical trials demonstrated that dulcin could be safely administered to diabetic patients without adverse effects on their health or blood sugar levels . -

Case Study 2: Long-term Toxicity Studies

A significant study conducted on rats revealed that chronic exposure to dulcin led to increased incidences of liver tumors, prompting regulatory bodies to reconsider its safety for human consumption .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dulcin can be synthesized through the addition of potassium cyanate to p-phenetidine hydrochloride in an aqueous solution at room temperature . Another method involves mixing urea and p-phenetidine hydrochloride in a mixture of hydrochloric acid and glacial acetic acid . The reaction typically yields Dulcin in the form of white needles with a melting point of approximately 173.5°C .

Industrial Production Methods: Industrial production of Dulcin follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often recrystallized from hot water to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions: Dulcin undergoes several types of chemical reactions, including:

Oxidation: Dulcin can be oxidized to form various by-products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert Dulcin into simpler compounds.

Substitution: Substitution reactions can occur at the aromatic ring or the urea moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the aromatic ring .

Comparaison Avec Des Composés Similaires

Saccharin: Another artificial sweetener discovered around the same time as Dulcin but achieved greater commercial success.

Aspartame: A widely used artificial sweetener with a different chemical structure.

Cyclamate: Another artificial sweetener with a different safety profile.

Comparison: Dulcin is unique in its chemical structure and sweetening potency. Unlike saccharin, it does not have a bitter aftertaste, which was considered an advantage. its potential toxicity at high doses limited its use compared to other sweeteners like aspartame and cyclamate .

Activité Biologique

Dulcin, a synthetic sweetener discovered in 1883, is known for its intense sweetness—approximately 250 times sweeter than sucrose. Despite its initial popularity, dulcin was eventually banned due to safety concerns. This article examines the biological activity of dulcin, focusing on its toxicity, metabolic effects, and historical context regarding its use and regulation.

Chemical Structure and Properties

Dulcin is chemically classified as N-phenyl-N'-(p-hydroxyphenyl)urea, with the molecular formula . Its structure contributes to its sweetness and biological activity, particularly its effects on metabolic processes in humans and animals.

Toxicity and Safety Concerns

Early studies indicated that dulcin was safe for human consumption; however, subsequent research highlighted significant toxicity at higher doses. Notably:

- Toxicity Levels : Dulcin is toxic to rats at concentrations above 0.1% in their diet, leading to growth retardation and increased mortality at 1.0% .

- Chronic Toxicity : Animal studies revealed chronic toxicity, including histological changes in vital organs such as the liver, kidneys, spleen, and heart .

- Regulatory Actions : The FDA banned dulcin in 1954 after studies indicated it posed health risks. In Japan, reports of poisoning incidents led to its prohibition in 1969 .

Metabolic Effects

Dulcin's sweetness is attributed to its interaction with taste receptors, primarily the T1R2/T1R3 receptor complex. However, its metabolic effects extend beyond taste perception:

- Insulin Response : Some studies suggest that dulcin may influence insulin secretion due to its sweet taste profile, potentially impacting glucose metabolism .

- Neurotoxicity : Research indicates that dulcin may exhibit neurotoxic effects at elevated doses, leading to behavioral changes in animal models .

Case Studies

Several case studies have documented the adverse effects of dulcin:

- Animal Testing : In a study involving chronic exposure to dulcin in rats, researchers observed a significant increase in liver enzyme levels indicative of hepatotoxicity. Histopathological examinations revealed necrosis in liver tissues .

- Human Consumption : A retrospective analysis of historical consumption patterns highlighted cases of gastrointestinal distress among individuals consuming products containing dulcin before its ban .

Comparative Toxicology

To better understand dulcin's biological activity, it is useful to compare it with other artificial sweeteners:

| Compound | Sweetness (relative to sucrose) | Toxicity Level (rats) | Regulatory Status |

|---|---|---|---|

| Dulcin | 250 times | Toxic at >0.1% | Banned |

| Saccharin | 300 times | Safe under limits | Approved |

| Aspartame | 200 times | Safe under limits | Approved |

This table illustrates that while dulcin was initially perceived as a safe alternative sweetener, its toxicity profile ultimately led to regulatory action.

Propriétés

IUPAC Name |

(4-ethoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8-5-3-7(4-6-8)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLIEWRLXDLBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Record name | DULCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20326 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020580 | |

| Record name | Dulcin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dulcin appears as white crystals. (NTP, 1992), Solid | |

| Record name | DULCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20326 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (4-Ethoxyphenyl)urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes | |

| Record name | DULCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20326 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dulcin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), In water, 1.21 g/L at 21 °C, Soluble in 800 parts cold water, 50 parts boiling water, 25 parts alcohol, 1.21 mg/mL at 21 °C | |

| Record name | DULCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20326 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dulcin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (4-Ethoxyphenyl)urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Behaviors and taste-nerve responses to bitter stimuli are linked to compounds that bind T2 receptors expressed in one subset of taste-bud receptor cells (TRCs); and behavioral and neural responses to sweet stimuli are linked to chemical compounds that bind a T1 receptor expressed in a different TRC subset. Neural and behavioral responses to bitter-sweet mixtures, however, complicate the ostensible bitter and sweet labeled lines. In the golden hamster, Mesocricetus auratus, quinine hydrochloride, the bitter prototype, suppresses chorda tympani (CT) nerve responses to the sweet prototype: sucrose. This bitter-sweet inhibition was tested with concentration series of sucrose and dulcin, a hydrophobic synthetic sweetener that hamsters behaviorally cross-generalize with sucrose. Dulcin, sucrose and other sweeteners activate one subset of CT fibers: S neurons; whereas, quinine activates a separate subset of CT fibers: E neurons. Whole-nerve and S-neuron CT responses to a sweetener concentration series, mixed with 0, 1, 3 and 10 mM quinine, were measured for 0-2.5 s transient and/or 2.6-10 s steady-state response periods. Ten-sec total single-fiber records, aligned at response onset, were averaged for 100 ms bins to identify response oscillations. Quinine inhibition of dulcin and sucrose responses was identical. Each log molar increment in quinine resulted in equivalent declines in response to either sweetener. Furthermore, sucrose response decrements paralleled response increments in quinine-sensitive CT neurons to the same quinine increases. A 1.43 Hz bursting rhythm to the sweeteners was unchanged by quinine inhibition or decreases in sweetener concentration. Taste-bud processing, possibly between-cell inhibition and within-cell negative feedback, must modify signals initiated by T1 receptors before they are transmitted to the brain., Variations in amplitude of responses of the chorda tympani to repeated application of various novel tastants were measured in familiarized and control groups of adult hamsters. Three groups of 10 hamsters were pre-exposed to 5 mM dulcin, 50 mM potassium L-glutamate (KGlu) or 1 mM 5'guanosine monophosphate (5'GMP). In the fourth group, the tongue was rinsed with 5'GMP for 20 min just prior to recording from the chorda tympani. The tastants were novel to the fifth group (naive control). A series of 17 stimuli was repeated six times and responses were quantified relative to the initial response of each of the 50 hamsters. The responses of the chorda tympani increased with repetition in the control group. In contrast, no increase in amplitude of response to the pre-exposed tastants or to stimuli with qualitatively related tastes was observed in the group familiarized with either KGlu or 5'GMP. These results indicate that the response of the chorda tympani depends on previous exposure to a tastant. The sensitivity of taste cells appears to be modulated, possibly by stimulus-induced supplementary receptors., ... /Investigators/ studied the role of alpha-gustducin in sweet taste. The behavioral and electrophysiological responses of alpha-gustducin knockout (KO) and wild-type (WT) mice to 11 different sweeteners, representing carbohydrates, artificial sweeteners, and sweet amino acids /was compared/. In behavioral experiments, over 48-h preference ratios were measured in two-bottle preference tests. In electrophysiological experiments, integrated responses of chorda tympani (CT) and glossopharyngeal (NG) nerves were recorded. /It was/ found that preference ratios of the KO mice were significantly lower than those of WT for acesulfame-K, dulcin, fructose, NC00174, D-phenylalanine, L-proline, D-tryptophan, saccharin, SC45647, sucrose, but not neotame. The nerve responses to all sweeteners, except neotame, were smaller in the KO mice than in the WT mice. The differences between the responses in WT and KO mice were more pronounced in the CT than in the NG. These data indicate that alpha-gustducin participates in the transduction of the sweet taste in general. | |

| Record name | Dulcin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White needle-like crystals or powder, Lustrous needles, Leafs (from dilute alcohol), plates (from water) | |

CAS No. |

150-69-6 | |

| Record name | DULCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20326 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (4-Ethoxyphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dulcin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dulcin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dulcin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxyphenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DULCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U78KF577Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dulcin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (4-Ethoxyphenyl)urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

343 to 345 °F (NTP, 1992), 173.5 °C, 173 - 174 °C | |

| Record name | DULCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20326 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dulcin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (4-Ethoxyphenyl)urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of dulcin?

A1: Dulcin (4-ethoxyphenylurea) has the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol. Its structure consists of a phenyl ring substituted with an ethoxy group at the para position and a urea group attached to the ring.

Q2: Are there any spectroscopic data available for dulcin?

A: Yes, several studies have investigated the spectroscopic properties of dulcin. Techniques like nuclear magnetic resonance (NMR) [], infrared (IR) spectroscopy [], and mass spectrometry (MS) [] have been employed to characterize its structure and identify key functional groups.

Q3: How does the fluorescence of dulcin change during a sol-gel process, and what does this tell us?

A: Research has shown that the fluorescence lifetime of dulcin changes during the sol-gel-xerogel transition of a tetraethyl orthosilicate system. [] This change in fluorescence lifetime serves as a sensitive probe, reflecting the structural changes occurring within the material during the sol-gel process.

Q4: What analytical techniques are used to detect and quantify dulcin in food products?

A4: A range of analytical techniques have been employed for dulcin detection and quantification, including:

Q5: What considerations are important for the validation of analytical methods used for dulcin detection?

A5: Validation of analytical methods is crucial for ensuring accuracy, precision, and reliability of the results. For dulcin analysis, validation should address factors such as:

Q6: How is dulcin metabolized in the body?

A: Studies in rabbits show that dulcin is primarily metabolized in the liver by UDP-glucuronosyltransferases (UGTs). [] Specifically, UGT1A7 and UGT2B16 have been identified as the primary enzymes responsible for catalyzing the N-glucuronidation of dulcin, leading to the formation of dulcin-N-glucuronide, its major metabolite. []

Q7: What are the known toxic effects of dulcin?

A: While initially considered a promising sweetener, long-term studies revealed significant toxicity concerns associated with dulcin. [, ] In rats, chronic exposure to dulcin led to:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.